molecular formula C12H12O6 B1596184 Phloroglucinol triacetate CAS No. 2999-40-8

Phloroglucinol triacetate

Cat. No.: B1596184
CAS No.: 2999-40-8
M. Wt: 252.22 g/mol
InChI Key: CLWKAMVDWLTMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phloroglucinol triacetate: is an organic compound derived from phloroglucinol, a phenolic compound It is characterized by the presence of three acetate groups attached to the phloroglucinol core

Preparation Methods

Synthetic Routes and Reaction Conditions: Phloroglucinol triacetate can be synthesized through the acetylation of phloroglucinol. One common method involves the reaction of phloroglucinol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60°C to 80°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of heterogeneous catalysts, such as silica sulfuric acid, can enhance the efficiency of the reaction. Additionally, solvent-free microwave-assisted synthesis has been explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions: Phloroglucinol triacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to regenerate phloroglucinol.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products:

    Hydrolysis: Phloroglucinol and acetic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted phloroglucinol derivatives depending on the reagent used.

Scientific Research Applications

Phloroglucinol triacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential biological activity.

    Biology: Investigated for its potential antimicrobial and antioxidant properties. It is also used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals. .

Comparison with Similar Compounds

Phloroglucinol triacetate can be compared with other acylated derivatives of phloroglucinol, such as:

    2,4-Diacetylphloroglucinol: Known for its antibiotic properties and used in agricultural applications.

    Phloroglucinol diacetate: Similar in structure but with only two acetate groups, leading to different reactivity and applications.

    Phloroglucinol monoacetate: With a single acetate group, it exhibits distinct chemical and biological properties.

Uniqueness: this compound is unique due to the presence of three acetate groups, which can be selectively hydrolyzed to yield various intermediates. This versatility makes it a valuable compound for synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

(3,5-diacetyloxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWKAMVDWLTMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184077
Record name 1,3,5-Benzenetriol, triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2999-40-8
Record name 1,3,5-Benzenetriol, triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2999-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Benzenetriol, triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phloroglucinol triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phloroglucinol triacetate
Reactant of Route 2
Reactant of Route 2
Phloroglucinol triacetate
Reactant of Route 3
Reactant of Route 3
Phloroglucinol triacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Phloroglucinol triacetate
Reactant of Route 5
Reactant of Route 5
Phloroglucinol triacetate
Reactant of Route 6
Reactant of Route 6
Phloroglucinol triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.